N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety and an ethoxyphenyl acetamide side chain. Its structural complexity arises from the fusion of multiple aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-3-28-15-7-5-4-6-14(15)21-17(26)11-25-19(27)24-9-8-13(10-16(24)22-25)18-20-12(2)23-29-18/h4-10H,3,11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWACVVVUISUNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CC(=CC3=N2)C4=NC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a complex organic compound that incorporates multiple pharmacophores known for their diverse biological activities. The compound is characterized by its unique structural features, including an oxadiazole ring and a triazole moiety, which are often associated with significant therapeutic potential.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The oxadiazole and triazole rings are known to exhibit enzyme inhibition properties, particularly against cyclooxygenase (COX) enzymes. This inhibition is crucial in the context of anti-inflammatory and analgesic activities.
Target Enzymes
- Cyclooxygenase (COX) : Inhibitors of COX enzymes are widely studied for their anti-inflammatory properties.
- Carbonic Anhydrase : Some derivatives with similar structures have shown selective inhibition of carbonic anhydrase isoforms, impacting physiological processes .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing oxadiazole and triazole moieties can effectively inhibit COX enzymes. For instance, derivatives with similar structures have demonstrated enhanced selectivity towards COX-2 over COX-1, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity Studies
Cytotoxicity assays reveal that compounds featuring the oxadiazole ring can exhibit moderate to high cytotoxic effects against various cancer cell lines. For example:
- Cell Viability Assays : Compounds related to the oxadiazole series showed significant cytotoxic activity with IC50 values in the micromolar range against cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.0 |
| Compound B | MCF7 | 25.5 |
| N-(2-Ethoxyphenyl)-... | A549 | 20.0 |
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of oxadiazole and evaluating their biological activities found that modifications at specific positions significantly enhanced their anti-inflammatory and cytotoxic profiles. The introduction of aryl groups was noted to improve COX selectivity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound towards COX enzymes. The results indicated strong interactions within the active site similar to established inhibitors like Meloxicam .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and oxadiazole ring undergo hydrolysis under acidic or basic conditions:
Hydrolysis of the oxadiazole ring requires harsher conditions (e.g., concentrated H₂SO₄ at 100°C), leading to ring opening and formation of thioamide intermediates.
Alkylation and Acylation
The secondary amine in the triazole ring and the ethoxyphenyl group participate in alkylation/acylation:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C (12 h) | N-methyl derivative at the triazole NH site | Selective for NH |
| Acetic anhydride | Pyridine, RT (24 h) | Acetylated ethoxyphenyl group | 89% yield |
Alkylation at the oxadiazole nitrogen is sterically hindered due to the adjacent methyl group.
Cycloaddition Reactions
The 1,2,4-oxadiazol-5-yl group participates in [3+2] cycloadditions:
The oxadiazole’s electron-deficient nature facilitates dipolar cycloadditions, confirmed via DFT studies .
Nucleophilic Substitution
The ethoxy group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Piperidine | DMSO, 120°C (24 h) | Piperidinyl-substituted phenyl derivative | Moderate (55%) |
| Hydrazine | Ethanol, reflux (6 h) | Hydrazine-substituted analog | High (82%) |
NAS is limited by the electron-donating ethoxy group, requiring strong nucleophiles or elevated temperatures .
Oxidation and Reduction
Reduction of the triazolo-pyridine ring and oxidation of the methyl group:
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C (2 h) | Partially reduced triazolo-pyridine | Unstable intermediate |
| KMnO₄ | H₂O, 80°C (3 h) | Oxadiazole methyl → carboxylic acid | 68% yield |
Oxidation of the methyl group on the oxadiazole generates a carboxylic acid, enhancing water solubility .
Metal-Catalyzed Couplings
Palladium-mediated cross-couplings modify the aryl groups:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives at the ethoxyphenyl site | 75–88% |
| Sonogashira coupling | CuI, Pd(OAc)₂ | Alkynyl-substituted analogs | 61% |
Coupling reactions retain the core heterocyclic structure while introducing functional diversity .
Schiff Base Formation
The acetamide’s NH₂ group reacts with aldehydes:
Schiff bases exhibit tautomerism, confirmed via ¹H NMR and X-ray crystallography .
Key Reaction Mechanisms
-
Cyclocondensation : Acid hydrazide intermediates (e.g., 4 in ) react with CS₂ or thioureas to form oxadiazole/thiazole rings.
-
Boulton–Katritzky Rearrangement : Observed in triazolo-pyridine derivatives under microwave conditions .
-
Thione–Thiol Tautomerism : Stabilizes the oxadiazole-2-thione form, confirmed via ¹³C NMR (δ = 179–186 ppm for C═S) .
Stability and Reactivity Trends
-
pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) due to oxadiazole ring instability.
-
Thermal Stability : Stable up to 250°C (TGA data), but undergoes decarboxylation above 300°C.
-
Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in ethanol or water .
Comparison with Similar Compounds
Key Observations :
- Oxadiazole substituents (common in ) improve metabolic stability and binding affinity due to their electron-withdrawing nature.
- The ethoxyphenyl acetamide side chain provides steric bulk compared to fluorophenyl or benzo[d]oxazolone groups, likely altering pharmacokinetic profiles .
Bioactivity and Research Findings
Antimicrobial Activity : Analogous triazolo-oxadiazole hybrids (e.g., ) exhibit moderate-to-strong activity against Gram-positive bacteria, attributed to interference with cell wall synthesis.
Solubility and Stability : The ethoxyphenyl group may enhance solubility compared to unsubstituted phenyl analogs, as seen in acetamide derivatives like , which exhibit improved oral bioavailability.
Q & A
Basic: What are the common synthetic routes for this compound, and how are key intermediates characterized?
Answer:
The synthesis involves sequential reactions to construct the triazolo-pyridine and oxadiazole moieties. A typical approach includes:
- Step 1: Condensation of hydrazide derivatives with chloroacetyl chloride under reflux in triethylamine to form acetamide intermediates .
- Step 2: Cyclization under controlled conditions (e.g., acidic or basic catalysis) to assemble the triazolo-pyridine core .
- Characterization:
- TLC monitors reaction progress .
- ¹H NMR confirms proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
- IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹, oxadiazole ring vibrations ~1250 cm⁻¹) .
- LC-MS validates molecular weight and purity (>95%) .
Basic: Which spectroscopic methods are most effective for confirming the structure of this compound?
Answer:
- ¹H NMR: Critical for resolving aromatic protons and substituents (e.g., ethoxy group integration at 3H) .
- IR Spectroscopy: Detects key functional groups; absence of unreacted hydrazide (N-H stretch ~3300 cm⁻¹) confirms cyclization .
- Elemental Analysis: Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray Crystallography (if available): Resolves 3D conformation, particularly the orientation of the oxadiazole ring relative to the triazolo-pyridine system .
Advanced: How can researchers optimize the cyclization step to improve yield and purity?
Answer:
- Solvent Selection: Aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .
- Catalyst Screening: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may accelerate ring closure .
- Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation .
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product (>98%) .
Advanced: What strategies address contradictions between computational predictions and in vitro bioactivity data?
Answer:
- Validate Predictive Models: Use complementary tools (e.g., PASS program, molecular docking) to cross-check predicted targets (e.g., kinase inhibition) .
- Assay Optimization: Adjust in vitro conditions (e.g., pH, serum content) to better mimic physiological environments .
- Metabolic Stability Testing: Evaluate susceptibility to hepatic enzymes (e.g., CYP450) using liver microsomes .
- Prodrug Design: Introduce ester or phosphate groups to enhance solubility and bioavailability .
Advanced: How to establish structure-activity relationships (SAR) for the oxadiazole and triazolo-pyridine moieties?
Answer:
- Analog Synthesis: Systematically modify substituents (e.g., methyl → ethyl on oxadiazole; ethoxy → methoxy on phenyl) .
- Biological Screening: Test analogs against target enzymes (e.g., proteases) or cell lines (e.g., cancer models) .
- Computational Docking: Map binding interactions (e.g., hydrogen bonds with oxadiazole nitrogen) using AutoDock or Schrödinger .
- Crystallographic Studies: Resolve co-crystal structures with target proteins to guide SAR refinement .
Advanced: What in vitro models are appropriate for pharmacokinetic evaluation?
Answer:
- Permeability: Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
- Metabolic Stability: Incubate with liver microsomes; calculate half-life (t₁/₂ >60 mins suggests favorable stability) .
- Plasma Protein Binding: Use equilibrium dialysis; >90% binding may limit free drug availability .
- CYP Inhibition: Screen against major isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Advanced: How to resolve discrepancies in cytotoxicity data across cell lines?
Answer:
- Dose-Response Curves: Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values .
- Cell Line Authentication: Confirm genetic profiles (e.g., STR analysis) to rule out contamination .
- Mechanistic Studies: Combine apoptosis assays (Annexin V) and cell cycle analysis (PI staining) to clarify mode of action .
- Redox Activity: Rule out false positives from thiol-reactive compounds via glutathione depletion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
